molecular formula C21H17NO5 B3403037 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate CAS No. 1105202-88-7

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

Cat. No.: B3403037
CAS No.: 1105202-88-7
M. Wt: 363.4
InChI Key: GEKZKNANYPDNGA-UHFFFAOYSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a complex organic compound that features a benzofuran ring, an oxazole ring, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and oxazole rings separately, followed by their coupling through a methylation reaction. The final step involves esterification with 2-(3-methylphenoxy)acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and phenoxy rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated heterocycles.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl acetate
  • [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
  • [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate

Uniqueness

Compared to similar compounds, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is unique due to the specific positioning of the methyl group on the phenoxy ring. This structural variation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14-5-4-7-17(9-14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-6-2-3-8-18(15)26-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKZKNANYPDNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
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[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
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[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

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